molecular formula C19H20Cl2F3N5O4 B115785 N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide CAS No. 154623-75-3

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide

Cat. No. B115785
M. Wt: 510.3 g/mol
InChI Key: GKIUUQGKCOLDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications in cancer treatment. TAK-659 has been found to be effective in inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.

Mechanism Of Action

TAK-659 works by inhibiting the activity of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, a key enzyme involved in B-cell receptor signaling. N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to the suppression of cancer cell growth and proliferation. TAK-659 has also been found to inhibit other signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.

Biochemical And Physiological Effects

TAK-659 has been found to have several biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and also inhibit their migration and invasion. TAK-659 has also been found to modulate the immune response by enhancing the activity of T cells and natural killer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of TAK-659 is its specificity for N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, TAK-659 has also been found to have some limitations in lab experiments. For example, its solubility in water is limited, which can affect its bioavailability and efficacy. TAK-659 has also been found to have some toxicity in normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on TAK-659. One potential direction is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to explore its potential therapeutic applications in other types of cancer, such as solid tumors. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 3,5-dichloro-2-nitrobenzoic acid with 2,2,2-trifluoroacetamide, followed by the reduction of the resulting intermediate to obtain 3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide. The final step involves the reaction of this intermediate with N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl) to obtain TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been found to be effective in inhibiting the growth and proliferation of cancer cells, including those in chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and multiple myeloma (MM). TAK-659 has also been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.

properties

CAS RN

154623-75-3

Product Name

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide

Molecular Formula

C19H20Cl2F3N5O4

Molecular Weight

510.3 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3,5-dichloro-2-[(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C19H20Cl2F3N5O4/c1-3-5-28-14(25)13(16(31)29(6-4-2)18(28)33)26-15(30)10-7-9(20)8-11(21)12(10)27-17(32)19(22,23)24/h7-8H,3-6,25H2,1-2H3,(H,26,30)(H,27,32)

InChI Key

GKIUUQGKCOLDCF-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C(F)(F)F)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C(F)(F)F)N

synonyms

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3,5-dichloro-2-[(trifluoroacetyl)amino]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.